2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of various functional groups, such as the butyl, oxo, sulfanyl, and methoxyphenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. Commonly used reagents include sulfur-containing compounds and nitrogen sources under specific reaction conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides or butyl Grignard reagents.
Oxidation to Form the Oxo Group:
Formation of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions using thiolating agents like thiourea or thiolates.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through nucleophilic substitution reactions using methoxyphenyl halides or methoxyphenylboronic acids.
Acetylation to Form the Final Compound: The final step involves acetylation reactions to introduce the acetamide group, using acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents. Reagents such as halides or nucleophiles are used under appropriate conditions.
Hydrolysis: The acetamide group can undergo hydrolysis reactions to form the corresponding carboxylic acid and amine. Acidic or basic conditions are typically employed for this reaction.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a biological probe for studying various biochemical processes. Its interactions with biological macromolecules can provide insights into cellular mechanisms.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide can be compared with other similar compounds, such as:
Thienopyrimidines: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities. Examples include thieno[3,2-d]pyrimidine-2,4-diones and thieno[3,2-d]pyrimidine-2-amines.
Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups exhibit similar reactivity and chemical properties. Examples include sulfanyl-substituted pyrimidines and sulfanyl-substituted thiophenes.
Methoxyphenyl-Substituted Compounds: Compounds with methoxyphenyl groups exhibit similar substitution patterns and biological activities. Examples include methoxyphenyl-substituted benzamides and methoxyphenyl-substituted anilines.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-4-10-23-19(25)18-16(9-11-27-18)22-20(23)28-13-17(24)21-12-14-5-7-15(26-2)8-6-14/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLMUSSBSSPQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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